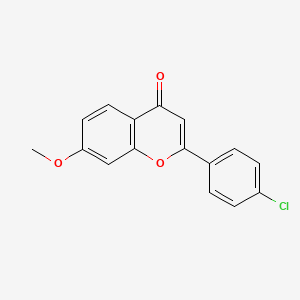
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its benzopyran core structure, which is substituted with a 4-chlorophenyl group at the 2-position and a methoxy group at the 7-position
Méthodes De Préparation
The synthesis of 2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 7-methoxy-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosinase, which plays a role in melanin biosynthesis . By inhibiting these enzymes, the compound can exert its effects, such as reducing inflammation or suppressing immune responses. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one can be compared with other similar compounds in the benzopyran family, such as:
4H-1-Benzopyran-4-one, 2-(4-chlorophenyl)-3-hydroxy-: This compound has a hydroxyl group at the 3-position instead of a methoxy group at the 7-position, which may result in different biological activities.
4H-1-Benzopyran-4-one, 2-(4-chlorophenyl)-3-methoxy-: Similar to the target compound but with the methoxy group at the 3-position, potentially leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activities.
Propriétés
Numéro CAS |
70354-15-3 |
|---|---|
Formule moléculaire |
C16H11ClO3 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-9H,1H3 |
Clé InChI |
SQLUWUXBLLPJIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













